Maléate de chlorphéniramine

Vue d'ensemble

Description

Chlorpheniramine maleate is a widely used antihistamine that belongs to the class of histamine H1 receptor antagonists. It is primarily indicated for the management of symptoms associated with upper respiratory allergies, such as hay fever, rhinitis, urticaria, and asthma . Chlorpheniramine maleate is known for causing less drowsiness and sedation compared to other first-generation antihistamines .

Mécanisme D'action

Target of Action

Chlorpheniramine maleate primarily targets the histamine H1 receptor . Histamine H1 receptors are proteins that are primarily found on smooth muscle, endothelium, and central nervous system tissue. They play a crucial role in allergic reactions, causing effects such as vasodilation, bronchoconstriction, smooth muscle activation, and separation of endothelial cells .

Mode of Action

Chlorpheniramine maleate acts as an antagonist at the histamine H1 receptor . It binds to these receptors, blocking the action of endogenous histamine, which is a substance in the body that triggers allergic symptoms . By blocking the action of histamine, chlorpheniramine maleate provides temporary relief from negative symptoms brought on by histamine, such as itching, redness, and swelling .

Biochemical Pathways

The primary biochemical pathway affected by chlorpheniramine maleate is the histamine pathway. Histamine, when released in the body, binds to histamine receptors and triggers allergic reactions. Chlorpheniramine maleate interrupts this pathway by binding to the histamine H1 receptors, preventing histamine from exerting its effects . This leads to a reduction in allergic symptoms.

Pharmacokinetics

Chlorpheniramine maleate exhibits extensive metabolism in the body. After oral administration, it is absorbed and undergoes significant first-pass metabolism in the liver . The drug is metabolized in the liver via CYP450 enzymes, including CYP2D6 and other unidentified enzymes, to active and inactive metabolites . The terminal half-life of chlorpheniramine maleate is approximately 23 to 24 hours . The drug and its metabolites are primarily excreted in the urine .

Result of Action

The action of chlorpheniramine maleate results in the relief of symptoms associated with allergic reactions. These include symptoms of hay fever or other upper respiratory allergies such as runny nose, sneezing, itchy nose or throat, and itchy, watery eyes . By blocking the action of histamine, chlorpheniramine maleate helps dry up some body fluids to relieve symptoms such as watery eyes and runny nose .

Applications De Recherche Scientifique

Chlorpheniramine maleate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of antihistamine synthesis and reaction mechanisms.

Biology: Chlorpheniramine maleate is used in research on histamine receptors and their role in allergic reactions.

Medicine: It is extensively studied for its therapeutic effects in treating allergic conditions and its pharmacokinetics.

Industry: Chlorpheniramine maleate is used in the formulation of various over-the-counter allergy medications

Analyse Biochimique

Biochemical Properties

Chlorpheniramine maleate is a histamine-H1 receptor antagonist . It competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Cellular Effects

Chlorpheniramine maleate works by blocking the action of histamine, a substance in the body that causes allergic symptoms . By blocking another natural substance made by your body (acetylcholine), it helps dry up some body fluids to relieve symptoms such as watery eyes and runny nose .

Molecular Mechanism

Chlorpheniramine maleate binds to the histamine H1 receptor . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Temporal Effects in Laboratory Settings

The effects of Chlorpheniramine maleate can interfere with certain lab tests (such as allergy skin testing), possibly causing false test results .

Dosage Effects in Animal Models

Chlorpheniramine maleate causes drowsiness in animals just as it does in people and can be used as a mild tranquilizer . Some argue that it is the drowsiness side effect that makes this medication appear to be helpful in itch management (i.e., patients scratch less because they are sleeping more) .

Metabolic Pathways

Chlorpheniramine maleate is metabolized primarily by CYP2D6 and minor metabolism by 3A4, 2C11, and 2B1 . It is rapidly absorbed in dogs after oral administration with a plasma half-life of 1.4 to 3.1 hours .

Transport and Distribution

After administration, Chlorpheniramine maleate is rapidly absorbed in dogs with a Cmax between 92 and 279 mg/kg and a tmax of 30 to 45 minutes . The plasma half-life is 1.4 to 3.1 hours .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of chlorpheniramine maleate involves several steps:

Starting Materials: The synthesis begins with p-chlorobenzonitrile and 2-bromopyridine.

Intermediate Formation: These starting materials react under the action of sodium amide to form an intermediate.

Further Reaction: The intermediate is then reacted with N,N-dimethyl chloroethane hydrochloride to generate another intermediate.

Final Product Formation: This intermediate undergoes a reaction with a strong alkali to produce chlorpheniramine.

Industrial Production Methods: The industrial production of chlorpheniramine maleate follows a similar synthetic route but is optimized for large-scale production. The process involves continuous feeding of materials and salifying the intermediate by utilizing the acid-base property of the structure. This method ensures high purity (over 99%) and a high overall weight yield (about 160%) without the use of heavy metal catalysts, making it suitable for industrial production .

Analyse Des Réactions Chimiques

Types of Reactions: Chlorpheniramine maleate undergoes various types of chemical reactions, including:

Oxidation: Chlorpheniramine can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the structure of chlorpheniramine, leading to different derivatives.

Substitution: Chlorpheniramine can undergo substitution reactions, particularly at the aromatic ring or the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions include various chlorpheniramine derivatives and metabolites, which can have different pharmacological properties .

Comparaison Avec Des Composés Similaires

Diphenhydramine: Another first-generation antihistamine, known for its sedative effects.

Cetirizine: A second-generation antihistamine with less sedative effects compared to chlorpheniramine.

Loratadine: Another second-generation antihistamine, also known for minimal sedation.

Uniqueness of Chlorpheniramine Maleate: Chlorpheniramine maleate is unique in its balance of efficacy and lower sedative effects compared to other first-generation antihistamines. It is also widely available and used in various formulations, making it a versatile option for managing allergic symptoms .

Propriétés

Numéro CAS |

113-92-8 |

|---|---|

Formule moléculaire |

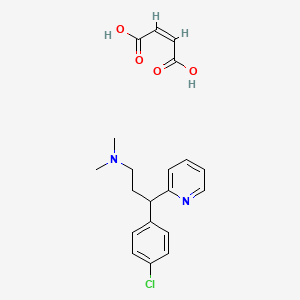

C16H19ClN2.C4H4O4 C20H23ClN2O4 |

Poids moléculaire |

390.9 g/mol |

Nom IUPAC |

[3-(4-chlorophenyl)-3-pyridin-2-ylpropyl]-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Clé InChI |

DBAKFASWICGISY-BTJKTKAUSA-N |

SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

SMILES isomérique |

C[NH+](C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)[O-])\C(=O)O |

SMILES canonique |

C[NH+](C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)[O-])C(=O)O |

Apparence |

White crystalline solid. |

Point d'ébullition |

142 °C @ 1.0 MM HG |

Color/Form |

OILY LIQUID |

melting_point |

266 to 275 °F (NTP, 1992) |

Key on ui other cas no. |

113-92-8 |

Description physique |

Chlorpheniramine maleate appears as odorless white crystalline solid or white powder with a bitter taste. pH (2% aqueous solution) 5. pH (1% aqueous solution) 4-5. (NTP, 1992) |

Pictogrammes |

Corrosive; Acute Toxic; Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

24380-14-1 |

Durée de conservation |

SENSITIVE TO LIGHT. /MALEATE/ |

Solubilité |

10 to 50 mg/mL at 70 °F (NTP, 1992) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Aller-Chlor Antihistaminico Llorens Chlo-Amine Chlor-100 Chlor-Trimeton Chlor-Tripolon Chlorphenamine Chlorpheniramine Chlorpheniramine Maleate Chlorpheniramine Tannate Chlorpro Chlorprophenpyridamine Chlorspan 12 Chlortab-4 Cloro-Trimeton Efidac 24 Kloromin Maleate, Chlorpheniramine Piriton Tannate, Chlorpheniramine Teldrin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Chlorpheniramine Maleate exert its antihistaminic effect?

A1: Chlorpheniramine Maleate acts as a first-generation H1-receptor antagonist. [] It competitively binds to histamine H1 receptors, primarily in the periphery, preventing histamine from binding and triggering downstream allergic responses.

Q2: What are the downstream effects of Chlorpheniramine Maleate binding to H1 receptors?

A2: By blocking histamine binding, Chlorpheniramine Maleate inhibits various histamine-mediated effects, including smooth muscle contraction in the bronchi (leading to bronchodilation), increased vascular permeability (reducing swelling and redness), and stimulation of sensory nerves (reducing itching and pain).

Q3: What is the molecular formula and weight of Chlorpheniramine Maleate?

A3: Chlorpheniramine Maleate has a molecular formula of C16H19ClN2 · C4H4O4 and a molecular weight of 390.86 g/mol.

Q4: What spectroscopic techniques are commonly used to characterize Chlorpheniramine Maleate?

A4: Several spectroscopic techniques are employed, including UV-Vis spectrophotometry for quantitative analysis, [, ] infrared (IR) spectroscopy for identifying functional groups, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. [, ]

Q5: What are the common pharmaceutical formulations containing Chlorpheniramine Maleate?

A7: Chlorpheniramine Maleate is incorporated into various dosage forms, including tablets, syrups, eye and nose drops, chewing gums, and sustained-release tablets. [, , , , ]

Q6: What analytical techniques are employed for the quantification of Chlorpheniramine Maleate?

A6: Researchers utilize a range of analytical methods, including:

- Spectrophotometry: UV-Vis spectrophotometry, including derivative spectrophotometry, is widely employed for the quantitative determination of Chlorpheniramine Maleate. [, , ]

- Chromatography: High-performance liquid chromatography (HPLC), both isocratic and gradient elution, coupled with UV detection, is extensively used for simultaneous determination of Chlorpheniramine Maleate with other drugs in various pharmaceutical formulations. [, , , , , , , ] Thin-layer chromatography (TLC) coupled with densitometry is also employed for analysis. [, ]

- Polarography: Direct current polarography has been investigated as a simple and rapid method for Chlorpheniramine Maleate determination. []

Q7: How is the quality of Chlorpheniramine Maleate-containing formulations controlled?

A7: Quality control measures are crucial for ensuring the safety and efficacy of Chlorpheniramine Maleate formulations. These measures include:

- Raw material testing: Verifying the identity, purity, and potency of Chlorpheniramine Maleate before formulation. []

- In-process controls: Monitoring critical process parameters during manufacturing to ensure consistency. []

- Finished product testing: Performing analytical testing on the final product to confirm it meets predetermined specifications for content uniformity, dissolution rate, and other quality attributes. []

Q8: What is the pharmacokinetic profile of Chlorpheniramine Maleate?

A10: Chlorpheniramine Maleate is well-absorbed after oral administration, with peak plasma concentrations achieved within a few hours. [] It undergoes extensive first-pass hepatic metabolism, resulting in a lower bioavailability compared to other routes of administration. []

Q9: How does the route of administration influence the pharmacokinetics and pharmacodynamics of Chlorpheniramine Maleate?

A11: The route of administration affects the rate and extent of drug absorption, influencing its onset of action, duration of effect, and potential for side effects. For instance, oral administration leads to a slower onset of action compared to intravenous (IV) administration. [, ] Additionally, controlled-release formulations, like osmotic pumps and coated pellets, are designed to provide sustained drug release, extending its duration of action. [, ]

Q10: What are the clinical applications of Chlorpheniramine Maleate?

A12: Chlorpheniramine Maleate is primarily indicated for the symptomatic relief of allergic conditions, such as allergic rhinitis (hay fever) and urticaria (hives). [, ] It is also commonly used in combination with other medications, like analgesics (e.g., paracetamol) and decongestants (e.g., pseudoephedrine), for the relief of cold and flu symptoms. [, , ]

Q11: How effective is Chlorpheniramine Maleate in preventing paclitaxel-related allergic reactions?

A14: One study compared d-Chlorpheniramine Maleate injection to a conventional premedication regimen for preventing allergic reactions to the chemotherapy drug paclitaxel. [] The study found d-Chlorpheniramine Maleate to be similarly effective in preventing these reactions, particularly in patients without prior allergies and those receiving long-term paclitaxel treatment. []

Q12: What are the potential adverse effects associated with Chlorpheniramine Maleate use?

A15: While generally safe when used as directed, Chlorpheniramine Maleate can cause side effects, particularly at higher doses. [] Common side effects include drowsiness, dizziness, dry mouth, and blurred vision due to its anticholinergic properties. [] Overdose can lead to more severe symptoms, including agitation, hallucinations, seizures, and coma. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.